![molecular formula C5H2BrIN4 B13483024 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as an eco-friendly and efficient method for producing triazolopyrimidines . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in good-to-excellent yields.
化学反应分析
Types of Reactions
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The triazolopyrimidine ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate, sodium hypochlorite, lead tetraacetate, and manganese dioxide . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
科学研究应用
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Biological Research: The compound is used as a tool in biological studies to investigate molecular mechanisms and pathways.
Material Science: It has applications in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrimidines act as inhibitors of enzymes such as acetolactate synthase (AHAS) and cyclin-dependent kinases (CDKs) . These interactions can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds to 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine include:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its dual halogenation, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and drug development.
属性
分子式 |
C5H2BrIN4 |
|---|---|
分子量 |
324.90 g/mol |
IUPAC 名称 |
6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H2BrIN4/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H |
InChI 键 |
DAQYAFPKFBRYEF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=NC(=NN21)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
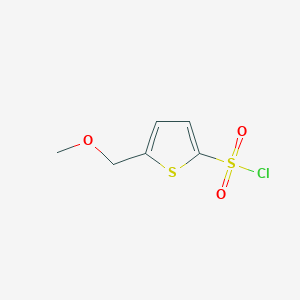
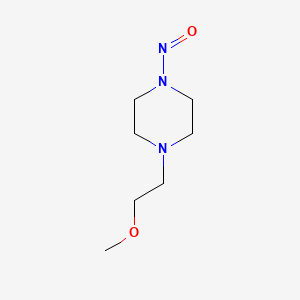
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
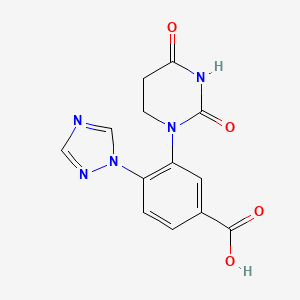
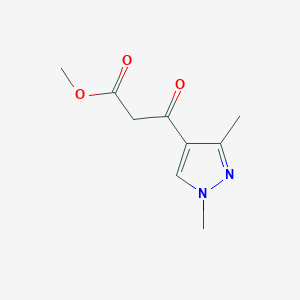
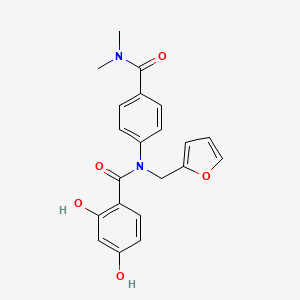
![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
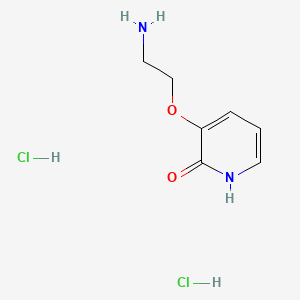

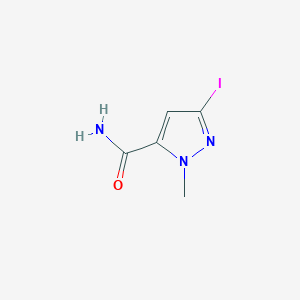
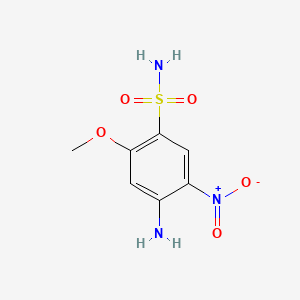
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
